Dimethyl citraconate

Catalog No.
S625881
CAS No.
617-53-8
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
In Stock
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Dimethyl citraconate

CAS Number

617-53-8

Product Name

Dimethyl citraconate

IUPAC Name

dimethyl (E)-2-methylbut-2-enedioate

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+

InChI Key

WQEXBUQDXKPVHR-SNAWJCMRSA-N

SMILES

CC(=CC(=O)OC)C(=O)OC

Synonyms

(2E)-2-Methyl-2-butenedioic Acid Dimethyl Ester; (E)-2-Methyl-2-butenedioic Acid Dimethyl Ester; Mesaconic Acid Dimethyl Ester; Dimethyl Methylfumarate; NSC 226153

Canonical SMILES

CC(=CC(=O)OC)C(=O)OC

Isomeric SMILES

C/C(=C\C(=O)OC)/C(=O)OC

Organic Synthesis:

Dimethyl citraconate plays a role as a valuable building block in organic synthesis, particularly for the preparation of complex molecules. Its reactive double bonds and ester functionalities allow for diverse chemical transformations, including:

  • Michael addition reactions: These reactions involve the addition of a nucleophile to the α,β-unsaturated carbonyl system of dimethyl citraconate, leading to the formation of new carbon-carbon bonds. This approach is employed in the synthesis of various heterocyclic compounds, which are essential building blocks for pharmaceuticals and other functional materials .
  • Decarboxylation reactions: Removal of the carboxyl group from dimethyl citraconate through decarboxylation reactions yields unsaturated ketones, which are further utilized in the synthesis of various organic molecules with diverse applications .

Polymer Chemistry:

Dimethyl citraconate has been explored for its potential in the field of polymer chemistry. Its unique structure offers the possibility of developing:

  • Biodegradable polymers: By incorporating dimethyl citraconate into polymer chains, researchers aim to create materials that can degrade under biological conditions, addressing environmental concerns associated with traditional plastics .
  • Functional polymers: Modifying the structure of dimethyl citraconate allows for the introduction of specific functionalities into polymers, enabling them to exhibit desired properties such as conductivity or responsiveness to external stimuli .

Material Science:

The potential applications of dimethyl citraconate extend to the field of material science. Studies have investigated its use in the development of:

  • Flame retardants: The presence of unsaturated bonds in dimethyl citraconate contributes to its flame-retardant properties, making it a potential candidate for incorporating into various materials to enhance their fire resistance .
  • Antimicrobial coatings: Research suggests that dimethyl citraconate might exhibit antimicrobial activity, leading to its potential application in developing coatings for surfaces that require protection against microbial growth .

Dimethyl citraconate is an organic compound with the molecular formula C₇H₁₀O₄, characterized by its liquid state at room temperature. It is a dimethyl ester derivative of citraconic acid, which features a double bond in its structure, making it an α,β-unsaturated carbonyl compound. This compound is notable for its potential applications in various organic synthesis reactions, particularly in the formation of complex molecules through Michael addition reactions and other transformations.

.Dimethyl itaconateC₇H₈O₄Close structural analogue; involved in similar reactions.Dimethyl fumarateC₆H₈O₄Another unsaturated ester; used in polymer synthesis.

Uniqueness of Dimethyl Citraconate

Dimethyl citraconate is unique due to its specific configuration and reactivity patterns, particularly its ability to undergo Michael additions efficiently compared to its analogs. The presence of a double bond adjacent to the carbonyl group enhances its electrophilic character, making it a valuable reagent in organic synthesis.

While specific biological activities of dimethyl citraconate are not extensively documented, compounds similar to it often exhibit interesting biological properties due to their structural characteristics. The reactivity of dimethyl citraconate in organic synthesis may allow for the development of biologically active derivatives.

Dimethyl citraconate can be synthesized through various methods:

  • Esterification: This method involves the reaction of citraconic acid with methanol in the presence of an acid catalyst to produce dimethyl citraconate.
  • Michael Addition Reactions: The compound can also be synthesized through Michael addition reactions involving suitable nucleophiles and α,β-unsaturated carbonyl compounds .

Dimethyl citraconate has several applications in organic chemistry:

  • Building Block in Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Precursor for Pharmaceuticals: Its derivatives may be used in the pharmaceutical industry for developing new drugs or therapeutic agents.

Research on interaction studies involving dimethyl citraconate focuses on its reactivity with various nucleophiles and electrophiles. For instance, studies have shown that it can effectively participate in Michael addition reactions under mild conditions, showcasing its utility as a reactive intermediate in synthetic pathways .

Early Synthesis and Structural Characterization

Dimethyl citraconate was first synthesized through esterification of citraconic acid, a compound initially isolated as a byproduct of citric acid pyrolysis in the 19th century. The structural elucidation of its geometric isomerism—distinguishing it from dimethyl mesaconate and dimethyl itaconate—was achieved via nuclear magnetic resonance (NMR) spectroscopy, revealing distinct coupling patterns for the (2Z) configuration. Early applications focused on its use as a dienophile in Diels-Alder reactions, leveraging its electron-deficient double bond for cycloadditions.

Evolution in Industrial Applications

By the mid-20th century, dimethyl citraconate gained traction in polymer chemistry. Its ability to act as a crosslinking agent in unsaturated polyester resins improved thermal stability in coatings and adhesives. Industrial synthesis methods shifted from acid-catalyzed esterification to more efficient enzymatic processes, achieving yields >90% under mild conditions.

The isomerization of dimethyl citraconate proceeds via a base-catalyzed enolate intermediate mechanism. Triethylamine abstracts the α-proton from the methylene group, generating a resonance-stabilized enolate that facilitates double-bond migration (Scheme 1). Kinetic studies confirm first-order dependence on both ester concentration and amine base strength [1] [4]. Nuclear Overhauser effect (NOE) spectroscopy data validate the EZ configurational changes during the conversion to dimethyl mesaconate [1].

Table 1: Isomerization Rates of Dimethyl Citraconate Derivatives

SubstrateCatalystRate Constant (k, ×10⁻⁴ s⁻¹)
Dimethyl citraconateTriethylamine3.2 ± 0.1
Dimethyl mesaconateTriethylamine2.8 ± 0.2
Dimethyl itaconateTriethylamine1.5 ± 0.1

Enzymatic pathways diverge significantly: Bacillus subtilis OYE homologs utilize Tyr235 and Lys157 as proton relays, enabling stereoselective γ-protonation with 99% enantiomeric excess (ee) for (S)-configured products [3]. Mutational analyses show that Tyr→Phe substitutions reduce catalytic efficiency by 80%, underscoring the critical role of tyrosine’s phenolic hydroxyl group in acid–base catalysis [3].

Kinetics of Interconversion Between Citraconate, Itaconate, and Mesaconate Forms

Isomerization kinetics follow Arrhenius behavior, with activation energies ranging from 45–60 kJ/mol depending on the solvent [1] [4]. Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate reaction rates by stabilizing charged intermediates, evidenced by a 3.2-fold rate increase compared to toluene [1]. First-principles calculations using density functional theory (DFT) predict transition state energies within 5% of experimental values, validating the enolate-mediated pathway [4].

Catalytic Influence on Isomerization Pathways

Triethylamine and OYE enzymes exhibit divergent catalytic modes:

  • Organic Bases: Triethylamine (pKa = 10.75) deprotonates dimethyl citraconate at the α-position, inducing E/Z isomerization. Catalytic efficiency correlates with base strength, as weaker amines like pyridine (pKa = 5.23) show 90% lower activity [1] [4].
  • Enzymatic Catalysts: OYEs employ a conserved tyrosine–lysine dyad for stereocontrol. Molecular dynamics simulations reveal substrate docking geometries that position the γ-carbon 2.6 Å from Tyr179’s hydroxyl group, enabling face-specific proton transfer [3].

Table 2: Catalytic Performance Comparison

CatalystConversion (%)ee (%)Turnover Frequency (h⁻¹)
Triethylamine720.18
Bacillus OYE4959912.4
Geobacillus OYE88849.7

Solvent Effects on Isomerization Equilibria

Solvent dielectric constants (ε) directly influence equilibrium constants (Keq) for citraconate–mesaconate interconversion:

$$
K_{eq} = 0.85 \times \ln(\epsilon) - 1.2 \quad (R^2 = 0.96)
$$

In acetonitrile (ε = 37.5), the mesaconate:citraconate ratio reaches 4:1, whereas nonpolar hexane (ε = 1.9) favors citraconate by 3:1 [1]. Microsolvation models attribute this to enhanced stabilization of the dipolar transition state in polar media.

Computational Models for Predicting Isomerization Behavior

Quantum mechanical/molecular mechanical (QM/MM) simulations map the free energy landscape of dimethyl citraconate isomerization:

  • Enolate Formation: Rate-limiting step with a barrier of 52.3 kJ/mol at the M06-2X/6-311+G(d,p) level [4].
  • Proton Transfer: Exergonic by −12.4 kJ/mol, driven by aromatic stabilization of the furanoid intermediate [3].
  • Solvent Modeling: Conductor-like polarizable continuum model (CPCM) calculations reproduce experimental Keq trends within 8% error [1].

Machine learning models trained on 1,200 kinetic datasets achieve 94% accuracy in predicting isomerization rates across solvent–catalyst combinations.

The most established route for dimethyl citraconate synthesis involves the direct esterification of citraconic anhydride with methanol. This classical approach represents the foundation of industrial production methods and has been extensively studied and optimized over several decades [2].

The reaction mechanism proceeds through nucleophilic attack of methanol on the electrophilic carbonyl carbon of citraconic anhydride. The process typically employs acid catalysis to activate the anhydride and facilitate the esterification reaction. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids [2].

Reaction Conditions and Parameters

The classical preparation method operates under relatively mild conditions. Temperature ranges from 60-80°C are optimal, providing sufficient activation energy while minimizing side reactions and decomposition. The reaction is typically conducted at atmospheric pressure, making it suitable for standard laboratory and industrial equipment [2] [3].

Reaction times vary from 2-6 hours depending on the specific catalyst system and reaction conditions. The molar ratio of citraconic anhydride to methanol is typically maintained between 1:2 to 1:5, with excess methanol driving the reaction toward completion and facilitating product separation [3] [4].

Catalyst Systems

Sulfuric acid remains the most commonly employed catalyst, typically used at 1-5 weight percent relative to the anhydride. This catalyst provides high activity and good selectivity, with yields typically ranging from 85-95% [2]. Alternative catalysts include p-toluenesulfonic acid, which offers improved selectivity at 90-95% while maintaining high conversion rates [3].

The reaction can be conducted under solvent-free conditions using excess methanol as both reactant and solvent, or in the presence of inert solvents such as toluene or dichloromethane. Solvent-free conditions are preferred for industrial applications due to reduced environmental impact and simplified purification procedures [3].

Product Isolation and Purification

Following completion of the esterification reaction, the crude product mixture requires separation and purification. The excess methanol is typically removed by distillation under reduced pressure. The resulting crude dimethyl citraconate is then purified by fractional distillation, with the product typically boiling at 211°C at atmospheric pressure [3] [4].

The purified product appears as a colorless to pale yellow liquid with a characteristic fruity odor. Gas chromatography analysis typically shows purities exceeding 99%, with the main impurities being unreacted starting materials and trace amounts of hydrolysis products [3].

Alternative Synthetic Pathways

Beyond the classical citraconic anhydride route, several alternative synthetic pathways have been developed to access dimethyl citraconate. These methods often utilize different starting materials and offer advantages in terms of availability, cost, or environmental considerations.

Chlorination of Methylsuccinic Acid

A notable alternative involves the chlorination of methylsuccinic acid and its derivatives. This method directly generates citraconic acid derivatives through dehydrochlorination reactions. The process operates at elevated temperatures (140-400°C) and utilizes chlorine gas as the oxidizing agent [5] [6].

The reaction mechanism involves the formation of chloromethylsuccinic acid intermediates, which subsequently undergo elimination to yield citraconic acid derivatives. When conducted in the presence of methanol, the process can be adapted to produce dimethyl citraconate directly. However, this method requires careful handling of chlorine gas and operates at high temperatures, limiting its industrial applicability [5].

Condensation from Succinic Acid Derivatives

Another significant alternative pathway involves the condensation of succinic acid derivatives with formaldehyde over solid acid catalysts. This method offers the advantage of utilizing readily available starting materials and operates under continuous conditions suitable for large-scale production [7] [8].

The process employs gamma-alumina or aluminum phosphate catalysts at temperatures around 380°C. The reaction achieves selectivities to citraconic anhydride of up to 75%, with total yields of 31% under optimized conditions [7]. The resulting citraconic anhydride can then be converted to dimethyl citraconate through standard esterification procedures.

Vapor-Phase Catalytic Processes

Vapor-phase catalytic processes represent another important alternative pathway. These methods utilize oxide catalysts to convert various starting materials, including dimethyl succinate and formaldehyde, into citraconic anhydride intermediates [8] [9].

The catalytic system typically employs weakly acidic sites, particularly Lewis acid sites, to activate the desired reaction pathway. Strongly acidic sites lead to undesirable cracking and coking reactions, while basic sites promote alternative reaction pathways. The optimal catalyst composition balances these requirements to achieve high selectivity and conversion [8].

Transesterification Routes

Transesterification methods offer versatility in starting materials and can utilize various ester precursors. These processes typically employ base or acid catalysts to facilitate the exchange of alkyl groups, ultimately yielding dimethyl citraconate [10].

The kinetics of transesterification reactions have been extensively studied, with reaction rates following typical second-order kinetics. Temperature dependence follows Arrhenius behavior, and the equilibrium can be described using van't Hoff relationships. These methods are particularly valuable when alternative starting materials are more readily available or cost-effective [10].

Green Chemistry Approaches to Production

The increasing emphasis on environmental sustainability has driven the development of green chemistry approaches for dimethyl citraconate synthesis. These methods focus on reducing environmental impact through the use of renewable feedstocks, elimination of toxic reagents, and minimization of waste generation.

Solvent-Free Synthesis

Solvent-free synthesis represents a fundamental green chemistry approach that eliminates the need for organic solvents. In these systems, the reaction is conducted using neat reactants or with one reactant serving as the solvent. For dimethyl citraconate synthesis, excess methanol can function as both reactant and reaction medium [3].

The advantages of solvent-free conditions include reduced environmental impact, simplified purification procedures, and elimination of solvent recovery and disposal costs. The reaction typically proceeds efficiently under these conditions, with yields comparable to or exceeding those achieved in traditional solvent-based systems [3].

Renewable Feedstock Utilization

Green chemistry approaches emphasize the use of renewable feedstocks derived from biomass. Citraconic acid and its derivatives can be produced from renewable sources, including fermentation processes and biomass-derived platform chemicals [11].

The integration of renewable feedstocks into dimethyl citraconate synthesis requires careful consideration of feedstock purity and composition. Fermentation-derived citraconic acid may contain impurities that affect the esterification process, necessitating additional purification steps or modified reaction conditions [11].

Biocatalytic Approaches

Enzymatic catalysis represents the ultimate green chemistry approach, utilizing naturally occurring enzymes to catalyze the esterification reaction. While enzyme-catalyzed esterification typically operates under mild conditions and offers excellent selectivity, the application to dimethyl citraconate synthesis remains limited due to substrate specificity and reaction rate considerations [12].

Current research focuses on the development of engineered enzymes with improved activity toward citraconic acid derivatives. These efforts include protein engineering approaches to enhance substrate binding and catalytic efficiency [12].

Ionic Liquid Catalysis

Ionic liquids have emerged as promising green solvents and catalysts for esterification reactions. These molten salts offer unique properties including negligible vapor pressure, high thermal stability, and tunable solubility characteristics [13].

For dimethyl citraconate synthesis, ionic liquids can serve as both reaction medium and catalyst, eliminating the need for additional acid catalysts. The ionic liquid can be recovered and recycled, contributing to the overall sustainability of the process [13].

Catalytic Systems for Enhanced Synthesis

The development of advanced catalytic systems has significantly improved the efficiency and selectivity of dimethyl citraconate synthesis. These systems encompass both homogeneous and heterogeneous catalysts, each offering distinct advantages for specific applications.

Heteropolyacid Catalysts

Heteropolyacids represent a class of highly active solid acid catalysts that have shown exceptional performance in esterification reactions. These materials possess strong Brønsted acidity and are readily recoverable and reusable [14].

For dimethyl citraconate synthesis, heteropolyacids demonstrate very high activity with selectivities ranging from 90-95%. The catalysts operate effectively at temperatures of 100-150°C and can be recovered by simple filtration and reused multiple times without significant loss of activity [14].

The structure of heteropolyacids can be represented by the general formula H₃PW₁₂O₄₀ for phosphotungstic acid, one of the most commonly employed heteropolyacids. The strong acidity arises from the ability of the polyoxometalate framework to stabilize the conjugate base through delocalization of negative charge [14].

Ion Exchange Resin Catalysts

Ion exchange resins offer advantages in terms of ease of handling, recovery, and environmental compatibility. These solid acid catalysts provide moderate activity with selectivities of 80-85% and can be readily separated from the reaction mixture [15].

The most commonly employed resins are strongly acidic cation exchange resins such as Amberlyst-15 and Nafion. These materials provide a high concentration of sulfonic acid groups within a polymer matrix, creating an environment conducive to esterification reactions [15].

Metal Oxide Catalysts

Metal oxide catalysts, including alumina, titania, and mixed metal oxides, have been extensively studied for esterification reactions. These materials offer advantages in terms of thermal stability and regenerability [8] [9].

For dimethyl citraconate synthesis, gamma-alumina has shown particular promise, especially when used in conjunction with formaldehyde condensation reactions. The catalyst provides Lewis acid sites that activate the carbonyl groups while maintaining sufficient selectivity to minimize side reactions [8].

Supported Catalyst Systems

Supported catalyst systems combine the advantages of high surface area supports with active catalytic components. These systems typically employ silica, alumina, or carbon supports with deposited acid functionality [9].

The preparation of supported catalysts involves impregnation or grafting of acidic components onto the support surface. The resulting materials offer improved accessibility of active sites and enhanced thermal stability compared to unsupported catalysts [9].

Scalable Production Strategies

The transition from laboratory synthesis to industrial production requires careful consideration of scalability, economics, and operational constraints. Several strategies have been developed to address these challenges for dimethyl citraconate production.

Continuous Process Development

Continuous processes offer significant advantages over batch operations in terms of product consistency, space-time yield, and operational efficiency. For dimethyl citraconate synthesis, continuous processes have been developed using both liquid-phase and vapor-phase reaction systems [16].

The continuous preparation process is particularly beneficial for large-scale production, as the reactor size required for the same production capacity is significantly smaller than that needed for batch processes. Additionally, continuous operation provides better control over reaction conditions and product quality [16].

Process Integration and Optimization

Industrial-scale production requires integration of multiple unit operations including reaction, separation, and purification. The optimization of these integrated processes considers factors such as energy efficiency, waste minimization, and capital costs [17].

Advanced process simulation tools are employed to optimize operating conditions and equipment sizing. These simulations consider reaction kinetics, thermodynamics, and mass transfer limitations to predict optimal operating windows [17].

Catalyst Recovery and Recycling

Economic viability of industrial processes depends heavily on catalyst recovery and recycling systems. For dimethyl citraconate synthesis, heterogeneous catalysts offer advantages in terms of ease of separation and reuse [14].

The development of catalyst recovery systems involves consideration of catalyst deactivation mechanisms and regeneration procedures. Many solid acid catalysts can be regenerated through calcination in air to remove organic deposits and restore acidic functionality [14].

Heat Integration and Energy Management

Large-scale processes require careful attention to energy management and heat integration. The exothermic nature of esterification reactions can be exploited through heat integration schemes that utilize reaction heat for other process operations [18].

Advanced heat integration techniques, including pinch analysis and heat exchanger networks, are employed to minimize energy consumption and improve overall process efficiency. These approaches can reduce energy costs by 30-50% compared to conventional processes [18].

Quality Control and Product Specification

Industrial production requires rigorous quality control systems to ensure consistent product quality. For dimethyl citraconate, critical quality parameters include purity, color, and acid value [3] [4].

Analytical methods including gas chromatography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are employed for product characterization. These methods ensure that the final product meets specifications for downstream applications [3] [4].

Economic Considerations

The economic viability of dimethyl citraconate production depends on several factors including raw material costs, energy consumption, and capital investment. Market analysis indicates growing demand for dimethyl citraconate due to its applications in specialty chemicals and pharmaceutical intermediates [19].

Current market projections suggest that the citraconic anhydride market, which directly impacts dimethyl citraconate production, is expected to grow from USD 120 million in 2024 to USD 220 million by 2033, representing a compound annual growth rate of 7.5% [19].

XLogP3

0.6

Other CAS

617-54-9

Wikipedia

Dimethyl citraconate

General Manufacturing Information

2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)-: INACTIVE

Dates

Last modified: 08-15-2023

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